Irbesartan impurity 20-d4
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Overview
Description
Irbesartan impurity 20-d4 is a deuterium-labeled derivative of Irbesartan impurity 20. It is primarily used as a stable isotope in various scientific research applications. This compound is significant in the study of drug metabolism and pharmacokinetics due to its unique properties.
Preparation Methods
The synthesis of Irbesartan impurity 20-d4 involves several key steps. The process typically starts with the preparation of the key intermediate, which is then subjected to various chemical reactions to introduce the deuterium atoms. The reaction conditions often involve the use of specific reagents and solvents to ensure the incorporation of deuterium. Industrial production methods for this compound are designed to be scalable and efficient, ensuring high purity and yield.
Chemical Reactions Analysis
Irbesartan impurity 20-d4 undergoes several types of chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of hydrogen atoms with deuterium atoms. Common reagents used in these reactions include deuterated solvents and catalysts.
Cycloaddition Reactions: This compound can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups.
Reduction and Oxidation Reactions: These reactions are less common but can be used to modify the compound’s structure further.
Scientific Research Applications
Irbesartan impurity 20-d4 has a wide range of scientific research applications:
Chemistry: It is used as a reagent in click chemistry, particularly in azide-alkyne cycloaddition reactions.
Biology: The compound is used in metabolic studies to trace the pathways and interactions of drugs within biological systems.
Medicine: It aids in the study of drug metabolism and pharmacokinetics, helping researchers understand how drugs are processed in the body.
Industry: The compound is used in the development and testing of pharmaceuticals, ensuring the safety and efficacy of new drugs.
Mechanism of Action
The mechanism of action of Irbesartan impurity 20-d4 involves its role as a stable isotope. The deuterium atoms in the compound replace hydrogen atoms, which can affect the compound’s metabolic and pharmacokinetic profiles. This substitution can lead to changes in the compound’s stability, reactivity, and interaction with biological molecules. The compound’s azide group allows it to participate in specific chemical reactions, such as azide-alkyne cycloaddition, which is useful in various research applications .
Comparison with Similar Compounds
Irbesartan impurity 20-d4 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Irbesartan impurity 20: The non-deuterated version of this compound.
Valsartan impurity: Another impurity related to a different angiotensin receptor blocker.
Losartan impurity: An impurity related to Losartan, another angiotensin receptor blocker.
Candesartan impurity: An impurity related to Candesartan, yet another angiotensin receptor blocker.
This compound’s unique properties make it particularly valuable in research settings where stable isotopes are required.
Properties
Molecular Formula |
C33H25N7 |
---|---|
Molecular Weight |
523.6 g/mol |
IUPAC Name |
5-[2-[4-(azidomethyl)-2,3,5,6-tetradeuteriophenyl]phenyl]-2-trityltetrazole |
InChI |
InChI=1S/C33H25N7/c34-38-35-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-36-39-40(37-32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23H,24H2/i20D,21D,22D,23D |
InChI Key |
ZIKZMAFZWVVHPT-OKTYWHLHSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CN=[N+]=[N-])[2H])[2H])C2=CC=CC=C2C3=NN(N=N3)C(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5C6=CC=C(C=C6)CN=[N+]=[N-] |
Origin of Product |
United States |
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